molecular formula C7H6N4OS B7853525 CID 350786

CID 350786

Cat. No. B7853525
M. Wt: 194.22 g/mol
InChI Key: AVUWNHRPNQVSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 350786 is a useful research compound. Its molecular formula is C7H6N4OS and its molecular weight is 194.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 350786 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 350786 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Translational Research Ethics

“Collaborative Ethics” is a model that guides translational research from fundamental discoveries to real-world applications . It emphasizes early ethical analysis to address moral implications and public acceptance. This approach ensures that ethical considerations are relevant and useful during technology development.

Atmospheric Science and AI

Artificial Intelligence (AI) plays a crucial role in advancing our understanding of the Earth-Atmosphere system. Researchers use ML/AI to analyze atmospheric science data and simulations, improving monitoring capabilities .

Uranium Contamination Mitigation

Nanofiltration (NF) membranes offer a low-energy treatment process for mitigating uranium contamination in groundwater. Understanding uranium-mineral interactions enhances NF uranium rejection efficiency .

properties

IUPAC Name

6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUWNHRPNQVSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=C2C(=N1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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